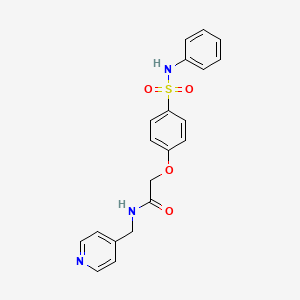
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide, also known as HMQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. HMQC is a small molecule that has a unique structure, making it an interesting target for synthesis and research.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide is complex and involves multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide in lab experiments include its unique structure, which makes it an interesting target for synthesis and research, and its potential applications in various scientific fields. The limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide. In medicine, future research could focus on the development of new cancer therapies based on this compound, as well as the potential use of this compound in the treatment of other diseases such as arthritis and Alzheimer's disease. In agriculture, future research could focus on the development of new pesticides and fertilizers based on this compound. In materials science, future research could focus on the development of new materials such as OLEDs and solar cells based on this compound.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has a unique structure and has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new therapies for various diseases. While there are limitations to using this compound in lab experiments, its potential applications make it an interesting target for further research.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylthiophene-2-carboxamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and Alzheimer's disease.
In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. Furthermore, this compound has been shown to enhance plant growth and improve crop yield, making it a potential candidate for the development of new fertilizers.
In materials science, this compound has been shown to have unique optical and electronic properties, making it a potential candidate for the development of new materials such as OLEDs and solar cells.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-9-10-19-16(12-15)13-17(21(25)23-19)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNPUQLGXBIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)

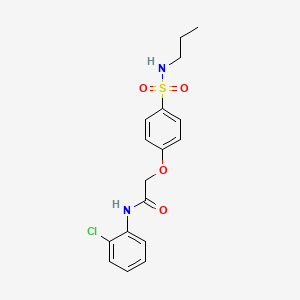
![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
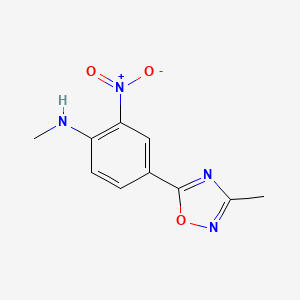
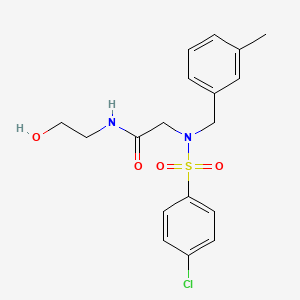
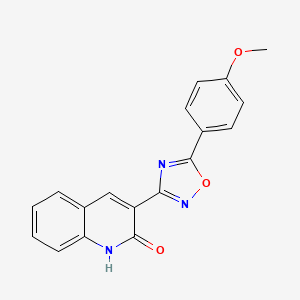

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)

